molecular formula C14H11N3O6 B13752019 Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- CAS No. 5428-51-3

Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro-

Katalognummer: B13752019
CAS-Nummer: 5428-51-3
Molekulargewicht: 317.25 g/mol
InChI-Schlüssel: CENHPWNADSTTBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- is a chemical compound with the molecular formula C14H12N2O4 and a molecular weight of 272.26 g/mol This compound is known for its unique structural properties, which include a benzamide core substituted with methoxy and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- typically involves the reaction of 2-methoxy-4-nitroaniline with benzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of the corresponding diamine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though less common.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzamide core can interact with various enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

5428-51-3

Molekularformel

C14H11N3O6

Molekulargewicht

317.25 g/mol

IUPAC-Name

N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H11N3O6/c1-23-13-8-11(17(21)22)6-7-12(13)15-14(18)9-2-4-10(5-3-9)16(19)20/h2-8H,1H3,(H,15,18)

InChI-Schlüssel

CENHPWNADSTTBN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.